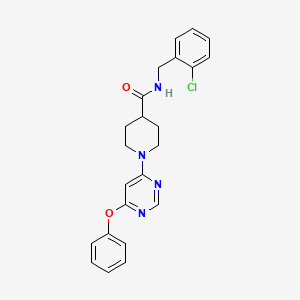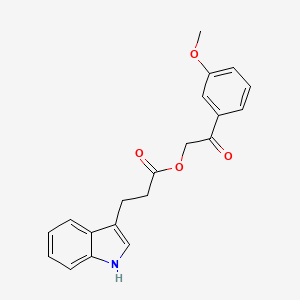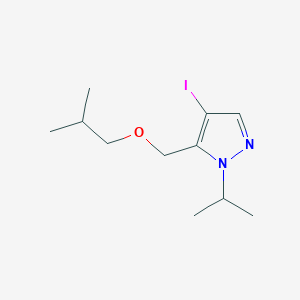
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide
The compound N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. The presence of nitro and methoxy substituents suggests potential for biological activity, and such compounds are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of related benzothiazole derivatives involves nitration reactions and oxidative cyclization. For instance, nitration of 2-aryl-4,7-dimethoxybenzothiazoles produces nitrobenzothiazoles, which can be further modified through cyclization of nitrothiobenzanilides . Although the exact synthesis of N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzene ring fused to a thiazole ring. The substitution pattern on the rings can significantly influence the electronic properties and steric hindrance, which in turn affects the reactivity and interaction with biological targets. The dimethoxy and nitro groups are likely to impact the electron distribution within the molecule .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including ring-closure reactions and reductions. For example, N-(3,4-dimethoxyphenylthiomethyl)-2-nitrobenzamide derivatives can be cyclized to form benzothiazine derivatives, which upon reduction yield aminophenyl benzothiazines . These reactions demonstrate the versatility of benzothiazole chemistry and the potential for generating diverse analogues.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives like N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide are influenced by their functional groups. Nitro groups are electron-withdrawing and can affect the compound's acidity, reduction potential, and reactivity under hypoxic conditions . Methoxy groups are electron-donating, which can impact the compound's solubility and reactivity. The overall properties of such compounds are crucial for their biological activity and pharmacokinetic profile.
Wissenschaftliche Forschungsanwendungen
Thiazolide-Induced Apoptosis in Colorectal Tumor Cells
Thiazolides, including compounds related to benzothiazole derivatives, have demonstrated potential in inducing apoptosis in colorectal tumor cells. These compounds interact with glutathione S-transferase of class Pi 1 (GSTP1), a detoxification enzyme frequently overexpressed in various tumors, including colon carcinomas. This interaction is crucial for the induction of cell death, indicating that benzothiazole derivatives could play a significant role in cancer research, especially for therapies targeting GSTP1 expression and enzymatic activity (Brockmann et al., 2014).
Hypoxia-Selective Antitumor Agents
Regioisomers of hypoxia-selective cytotoxins, which are structural analogs to the mentioned benzothiazole derivative, have been synthesized and evaluated for their cell cytotoxicity under hypoxic conditions. Such compounds show promise in targeting hypoxic tumor cells, a common feature of solid tumors that makes them resistant to conventional therapies. This line of research could lead to the development of more effective cancer treatments targeting hypoxic cells (Palmer et al., 1996).
Synthesis of Quinazolino-Benzothiazine Derivatives
The synthesis of quinazolino-1,3-benzothiazine derivatives showcases the versatility of benzothiazole compounds in creating new heterocyclic ring systems. These compounds have potential applications in developing new pharmaceuticals and exploring biological activities related to their novel structures (Szabo et al., 1992).
Electrochemical Behaviors of Benzoxazole Compounds
Benzoxazole derivatives, closely related to benzothiazole compounds, have been studied for their electrochemical properties. Understanding these properties can lead to applications in developing electrochemical sensors and other devices requiring specific electrochemical behaviors for detecting or measuring biological and chemical substances (Zeybek et al., 2009).
Novel Sigma-2 Receptor Probes
Compounds structurally related to benzothiazoles have been developed as sigma-2 receptor probes, indicating the potential of benzothiazole derivatives in neuropharmacology and the development of diagnostic tools for neurological diseases. These probes can help in understanding the role of sigma-2 receptors in various physiological and pathological processes (Xu et al., 2005).
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5S/c1-19-14-12(24-2)7-8-13(25-3)15(14)26-17(19)18-16(21)10-5-4-6-11(9-10)20(22)23/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSODIBXXDHOFII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2490575.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2490579.png)
![6-(4-Chlorophenyl)-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2490580.png)
![10-ethoxy-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2490581.png)

![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-chloro-2,2-dimethylpropanamide](/img/structure/B2490586.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2490587.png)

![[1-(2,2-Difluoroethyl)pyrrolidin-3-yl]methanamine dihydrochloride](/img/structure/B2490590.png)
![Benzyl (2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)carbamate](/img/structure/B2490593.png)

